Cas no 57752-05-3 (Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl-)

Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl- structure
57752-05-3 structure
Product name:Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl-
CAS No:57752-05-3
MF:C25H27N3
MW:369.501985788345
CID:344323
PubChem ID:13561325

Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-[[4-(dimethylamino)phenyl]-(1H-indol-3-yl)methyl]-N,N-dimethylaniline
    • SCHEMBL9804914
    • DTXSID80543889
    • 4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
    • 57752-05-3
    • Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl-
    • Inchi: InChI=1S/C25H27N3/c1-27(2)20-13-9-18(10-14-20)25(19-11-15-21(16-12-19)28(3)4)23-17-26-24-8-6-5-7-22(23)24/h5-17,25-26H,1-4H3
    • InChI Key: VHNFUPWJKZFFQF-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=C1

Computed Properties

  • Exact Mass: 369.22071
  • Monoisotopic Mass: 369.220497874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 22.3Ų

Experimental Properties

  • PSA: 22.27

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